molecular formula C13H17BClFO2 B1435302 2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1885096-92-3

2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1435302
CAS RN: 1885096-92-3
M. Wt: 270.54 g/mol
InChI Key: YMXVRVSIOHLRFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-CFM-TMD, is a fluorinated boronic acid ester that has been used in various scientific and industrial applications. It is a versatile reagent that can be used in a variety of reactions, including catalytic hydrogenation, Suzuki-Miyaura coupling, and Heck reactions. 2-CFM-TMD is an effective catalyst for a variety of organic transformations and has been used in a wide range of applications, including pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling

This compound is frequently used in the Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds. These reactions are essential for creating complex organic molecules used in pharmaceuticals, agrochemicals, and organic materials .

Neutron Capture Therapy

As a boron carrier, this ester is suitable for neutron capture therapy (NCT), a targeted cancer treatment. The boron isotope (10B) captures neutrons and undergoes nuclear reactions that destroy cancer cells .

Drug Delivery Systems

The compound’s boronic ester group can be used to design drug delivery systems . Its susceptibility to hydrolysis at physiological pH makes it a candidate for controlled release mechanisms in medication .

Protodeboronation

In synthetic chemistry, protodeboronation is a valuable transformation. This compound can undergo protodeboronation to remove the boron moiety, which is useful in multi-step organic syntheses .

Friedel-Crafts Alkylation

It can act as a reactant in Friedel-Crafts alkylation reactions. This process is used to introduce alkyl groups into an aromatic system, which is a fundamental step in the synthesis of various aromatic compounds .

Synthesis of Molecular Switches

The ester is involved in the synthesis of molecular switches such as 9,10-diarylanthracenes. These switches have applications in molecular electronics and photonics .

Preparation of Diarylmercurials

It serves as a precursor in the preparation of homoleptic diarylmercurials . These compounds have applications in organic synthesis and potentially in materials science .

Catalyst Design

The compound is considered in the design of new catalysts . Its boronic ester moiety can interact with various substrates, influencing the rate and selectivity of chemical reactions .

properties

IUPAC Name

2-(4-chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClFO2/c1-8-6-10(15)11(16)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXVRVSIOHLRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
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2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(4-Chloro-5-fluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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